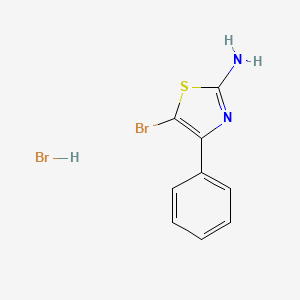

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide

Description

Chemical Identity:

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide (CAS 113511-22-1) is a hydrobromide salt of the heterocyclic thiazole derivative. Its molecular formula is C₉H₇BrN₂S·HBr, with a molecular weight of 355.05 g/mol (calculated from base compound MW 255.14 g/mol + HBr) . The free base (CAS 61954-82-3) has an IUPAC name 5-bromo-4-phenyl-1,3-thiazol-2-amine and exhibits a planar thiazole ring substituted with bromine (position 5) and a phenyl group (position 4) .

Properties

IUPAC Name |

5-bromo-4-phenyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2S.BrH/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKHSRXOMBJZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656487 | |

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113511-22-1 | |

| Record name | 5-Bromo-4-phenyl-1,3-thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiazole Ring Formation

The thiocyanate intermediate undergoes cyclization upon treatment with primary amines, such as benzylamine or aniline, at room temperature. Stirring the mixture for 2–5 hours facilitates the formation of the thiazole ring. For instance, condensation with benzylamine produces 5-bromo-4-phenyl-1,3-thiazol-2-amine as the free base. The reaction proceeds via a proposed mechanism involving thiocyanate displacement, amine addition, and intramolecular cyclization (Fig. 1).

Reaction Conditions

-

Solvent: Ethanol

-

Temperature: 25°C

-

Yield: 70–80%

-

Key reagent: NBS (1.1 eq), KSCN (1.0 eq), primary amine (1.0 eq).

Post-Cyclization Bromination of 4-Phenylthiazol-2-amine

Synthesis of 4-Phenylthiazol-2-amine

Prior to bromination, the thiazole core is constructed using methods reported by Boga et al.. For example, styrene derivatives are treated with iodine (I₂) or N-iodosuccinimide (NIS) in dimethyl sulfoxide (DMSO) to form iodoketones, which condense with thiourea to yield 4-phenyl-1,3-thiazol-2-amine (Fig. 2).

Reaction Conditions

Regioselective Bromination at C5

The free base 4-phenylthiazol-2-amine is brominated at the C5 position using NBS (1.1 equivalents) in ethanol. The reaction is initiated by benzoyl peroxide (0.05–0.1 equivalents) and stirred for 3–6 hours at room temperature. This step introduces the bromine atom exclusively at the 5-position due to the electron-rich nature of the thiazole ring.

Analytical Validation

-

¹H NMR : Disappearance of the H5 proton signal (δ 6.39 ppm in the non-brominated analog) confirms successful bromination.

-

X-ray Crystallography : Single-crystal analysis of intermediates verifies the regiochemistry and planar thiazole structure.

Hydrobromide Salt Formation

Acid-Base Reaction with Hydrobromic Acid

The free base 5-bromo-4-phenyl-1,3-thiazol-2-amine is treated with concentrated hydrobromic acid (48% w/w) in ethanol. Stirring at 0–5°C for 1–2 hours precipitates the hydrobromide salt, which is filtered and washed with cold ethanol.

Characterization Data

-

Melting Point : 144–146°C (decomposition observed above 150°C).

-

¹H NMR (DMSO-d₆) : δ 7.45–7.60 (m, 5H, Ph), 3.13 (d, 1H, J = 12.0 Hz), 3.27 (d, 1H, J = 12.0 Hz).

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Key Step | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| One-Pot Bromination | NBS/KSCN/Amine cyclization | 70–80 | 4–6 |

| Post-Cyclization | Thiazole bromination | 60–70 | 3–5 |

The one-pot method offers higher yields and fewer purification steps, whereas post-cyclization bromination allows modular access to diverse analogs.

Selectivity and Byproducts

The one-pot route minimizes byproducts such as di-brominated species due to the controlled stoichiometry of NBS. In contrast, direct bromination of pre-formed thiazoles may require careful temperature control to avoid over-bromination.

Mechanistic Insights

Radical Bromination Pathway

NBS-mediated bromination proceeds via a radical mechanism initiated by benzoyl peroxide. The α-hydrogen of the ketone is abstracted, generating a carbon-centered radical that reacts with bromine from NBS.

Thiazole Cyclization

Thiocyanate displacement by the amine nucleophile forms a thioamide intermediate, which cyclizes via intramolecular attack of the sulfur atom on the adjacent carbonyl group. Subsequent dehydration yields the aromatic thiazole ring.

Scalability and Industrial Relevance

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form different derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole compounds, including 5-bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, exhibit notable antimicrobial properties. For instance, one study reported that related thiazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds inhibiting bacterial growth at concentrations as low as 3.9 µg/mL . The compound's structure allows for interaction with bacterial membranes, making it a candidate for developing new antibiotics.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism and pain modulation. In experiments, it demonstrated over 60% inhibition at a concentration of 100 µM, with further derivatives showing even greater potency (IC50 values between 10–55 µM) . This suggests potential therapeutic applications in pain management and inflammation.

Cancer Treatment

Thiazole derivatives have also been explored for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and hepatocellular carcinoma . The structural features of thiazoles contribute to their ability to induce apoptosis in cancer cells, making them valuable in cancer research.

Material Science Applications

Liquid Crystals

The unique properties of thiazole derivatives extend into material science, particularly in the development of liquid crystals. These materials are essential in the manufacture of displays and other electronic devices. The bromination at the 5-position enhances the thermal stability and optical properties of the thiazole compounds, making them suitable for such applications .

Synthesis and Chemical Reactivity

Synthetic Intermediates

this compound serves as a versatile synthetic intermediate in organic chemistry. It can be used to synthesize more complex molecules through various chemical reactions without the need for harsh conditions or toxic reagents . This efficiency is crucial in pharmaceutical development where cost-effective and environmentally friendly methods are preferred.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features :

- The thiazole core (S1/N1/C7–C9) forms a five-membered aromatic ring.

- The phenyl ring (C1–C6) is attached to position 4, creating a dihedral angle of 36.6–36.8° with the thiazole plane, as observed in its pyrrolidinone derivative .

- The hydrobromide salt enhances aqueous solubility compared to the free base due to ionic interactions .

Applications :

Thiazole derivatives are prominent in medicinal chemistry, with reported antibacterial, antifungal, and anti-inflammatory activities . The bromine atom may enhance electrophilic reactivity, facilitating further functionalization .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs and their properties are summarized below:

Physicochemical Properties

- Solubility: Hydrobromide salts (e.g., target compound, 2-amino-5-bromothiazole HBr) exhibit improved water solubility compared to free bases due to ionic character .

- Lipophilicity : The phenyl group in the target compound increases logP compared to methyl or trifluoromethyl analogs, influencing membrane permeability .

- Reactivity : Bromine at C5 facilitates nucleophilic substitution (e.g., Suzuki coupling) or further functionalization. The CF₃ group in the trifluoromethyl analog enhances stability against metabolic degradation .

Biological Activity

5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 249.13 g/mol. The presence of the thiazole ring and bromine substituent contributes to its reactivity and biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In comparative studies, compounds derived from thiazole structures have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Reference |

|---|---|---|

| 5-Bromo-4-phenyl-1,3-thiazol-2-amine | Antibacterial against E. coli | |

| 5-Bromo-N-(4-methoxyphenyl)-thiazol-2-amines | Enhanced antimicrobial activity |

Inhibition of Monoacylglycerol Lipase (MAGL)

One of the notable biological activities of this compound is its ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the metabolism of endocannabinoids. Studies have reported that this compound can achieve over 60% inhibition at a concentration of 100 µM, with half-maximal inhibitory concentrations (IC50) ranging from 10–55 µM for various derivatives .

Antitumor Activity

The thiazole moiety has been linked to antitumor effects. Compounds similar to 5-Bromo-4-phenyl-1,3-thiazol-2-amines have shown cytotoxic activity against various cancer cell lines. For instance, structural modifications can enhance activity against specific targets:

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat cells |

| Compound B | 1.98 ± 1.22 | A431 cells |

These findings suggest that the structural features of thiazole derivatives play a crucial role in their cytotoxicity .

The biological activities of 5-Bromo-4-phenyl-1,3-thiazol-2-amines can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes like MAGL, affecting lipid signaling pathways.

- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, influencing cellular uptake and signaling.

- Electrophilic Reactions : The bromine atom facilitates electrophilic aromatic substitution reactions that may alter biological targets within cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives against resistant strains of bacteria. The results indicated that modifications in the phenyl group significantly enhanced antibacterial properties compared to non-brominated analogs.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human glioblastoma and melanoma cell lines revealed that certain derivatives exhibited potent antiproliferative effects, with IC50 values significantly lower than those for standard chemotherapeutics like doxorubicin .

Q & A

Q. What are the common synthetic routes for 5-Bromo-4-phenyl-1,3-thiazol-2-amine hydrobromide, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes :

- Route 1 : React 5-bromo-4-phenylthiazol-2-amine with hydrobromic acid (HBr) in a polar solvent (e.g., ethanol) under reflux. Stoichiometric control of HBr ensures salt formation .

- Route 2 : Cyclocondensation of thiourea derivatives with α-bromoketones (e.g., 2-bromo-1-(pyridin-2-yl)ethanone hydrobromide) in chloroform (CHCl₃) using K₂CO₃ as a base .

- Optimization Strategies :

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. What are the challenges in determining protonation sites and hydrogen-bonding networks in this hydrobromide salt?

Methodological Answer:

- Protonation Sites :

- Challenges :

Q. How does the thiazole ring’s electronic structure influence reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Insights :

- The bromine atom at C5 activates the thiazole ring for Suzuki-Miyaura coupling. LUMO localization at C5 (calculated via B3LYP/6-311+G(d,p)) facilitates oxidative addition with Pd catalysts .

- Substituent Effects : Electron-withdrawing phenyl groups at C4 reduce electron density at C5, slowing nucleophilic substitution but enhancing electrophilic aromatic substitution .

- Experimental Validation :

- Kinetic Studies : Monitor reaction rates with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)).

Q. How can conflicting biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved through SAR studies?

Methodological Answer:

- SAR Strategies :

- Data Reconciliation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.